H-D-Aspartic Acid (Benzyl Ester) Hydrochloride, commonly referred to as H-D-Asp(OBzl)-OBzl.HCl, is a derivative of D-aspartic acid where the carboxyl groups are protected by benzyl ester groups. This compound is categorized as a hydrochloride salt and has the chemical formula with a molecular weight of approximately 349.81 g/mol . It is primarily utilized in peptide synthesis and various biochemical research applications.
H-D-Asp(OBzl)-OBzl.HCl can be synthesized through the esterification of D-aspartic acid with benzyl alcohol, typically under acidic conditions. This process is facilitated by suitable catalysts to enhance the yield and purity of the resulting compound .
The compound is classified as an organic compound and specifically as an amino acid derivative. Its unique structural features, including dual benzyl ester protection, distinguish it from other derivatives of D-aspartic acid .
The synthesis of H-D-Asp(OBzl)-OBzl.HCl involves several key steps:
H-D-Asp(OBzl)-OBzl.HCl can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions used in these reactions, making H-D-Asp(OBzl)-OBzl.HCl versatile for further chemical transformations .
The mechanism of action for H-D-Asp(OBzl)-OBzl.HCl involves its interaction with molecular targets through esterification and hydrolysis reactions. The benzyl ester groups facilitate incorporation into larger molecules, influencing their structure and function. This characteristic is particularly valuable in studies related to enzyme-substrate interactions and protein folding .
H-D-Asp(OBzl)-OBzl.HCl has a wide range of applications in scientific research:
Benzyl ester groups in H-D-Asp(OBzl)-OBzl·HCl serve as orthogonal protecting groups that enable selective deprotection during solid-phase peptide synthesis (SPPS). The benzyl moiety’s stability under acidic conditions (e.g., trifluoroacetic acid deprotection of tert-butyl groups) and its labile nature under hydrogenolysis or mild base treatment allow sequential side-chain deprotection without backbone degradation. This selectivity is critical for synthesizing complex aspartate-rich peptides, such as integrin-binding motifs (e.g., RGD sequences) or proteasome inhibitors [3] [7].
Table 1: Key Properties of Benzyl-Protected Aspartic Acid Derivatives
Compound | CAS Number | Molecular Weight (g/mol) | Protection Stability | Primary Application |
---|---|---|---|---|
H-D-Asp(OBzl)-OBzl·TosOH | 4079-64-5 | 485.6 | Stable to TFA, labile to H₂/Pd | Stereoselective peptide coupling |
H-Asp(OBzl)-OBzl·HCl | 6327-59-9 | 349.8 | Stable to Boc deprotection | Solution-phase synthesis |
H-Asp(OBzl)-NH₂·HCl | 199118-68-8 | 258.7 | Base-stable, acid-labile | Peptide backbone modification |
In peptide segment condensations, the benzyl ester’s bulkiness minimizes aspartimide formation—a common side reaction in aspartate-containing sequences. For example, in synthesizing proteasome inhibitors like Boc-Ser(OBzl)-Leu-Leucinal, benzyl protection suppresses racemization during activation and coupling steps [3]. Additionally, the tosylate salt form of H-D-Asp(OBzl)-OBzl·HCl enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating high-yield (>75%) acylation reactions with N-protected amino acids or resin-bound peptides [2] [4].
The D-configuration of H-D-Asp(OBzl)-OBzl·HCl is indispensable for designing bioactive peptides with enhanced metabolic stability and target specificity. Computational docking studies of proteasome inhibitors reveal that D-amino acids disrupt β-sheet hydrogen-bonding networks in proteolytic enzymes, altering substrate binding kinetics. For instance, peptides incorporating D-Asp(OBzl) exhibit up to 10-fold lower IC₅₀ values (e.g., 0.028 μM for ChT-L inhibition) compared to L-forms due to optimized steric clashes within the S3 pocket of the 20S proteasome’s β5 subunit [3].
Table 2: Synthetic Applications of H-D-Asp(OBzl)-OBzl·HCl
Reaction Type | Conditions | Product | Yield | Application Context |
---|---|---|---|---|
Carbodiimide Coupling | DIPEA/DMF, HOBt, 0°C to RT | Cbz-Glu(OtBu)-D-Asp(OBzl)-OBzl | 82% | Proteasome inhibitor intermediates |
Reductive Amination | NaBH₃CN, MeOH, pH 6.5 | D-Asp(OBzl)-containing cyclic peptide | 68% | RGD mimetics for anti-osteoporosis agents |
Enzymatic Resolution | Subtilisin, phosphate buffer | L-Asp(OBzl)-OBzl (ee >98%) | 45% | Chirally pure building blocks |
The compound’s utility extends to stereoselective C–C bond formations, such as Dieckmann condensations for heterocyclic frameworks. Its ester groups act as electrophilic sites for intramolecular cyclization, generating functionalized proline or glutamic acid analogs when treated with strong bases (e.g., t-BuOK/THF) [9]. In ursulfoyl-Arg-Gly-Asp-Ser synthesis—a therapeutic anti-osteoporosis agent—H-D-Asp(OBzl)-OBzl·HCl ensures chiral fidelity during fragment assembly under in situ activation with HATU/DIPEA [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7